molecular formula C10H20N2O2 B1381721 cis-3-Amino-1-boc-2-methylpyrrolidine CAS No. 1374653-02-7

cis-3-Amino-1-boc-2-methylpyrrolidine

Cat. No.: B1381721
CAS No.: 1374653-02-7
M. Wt: 200.28 g/mol
InChI Key: WKBDQHQZEPPWBJ-HTQZYQBOSA-N
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Description

cis-3-Amino-1-boc-2-methylpyrrolidine: is a chemical compound with the molecular formula C10H20N2O2 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of an amino group at the third position, a tert-butoxycarbonyl (boc) protecting group at the first position, and a methyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Amino-1-boc-2-methylpyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 2-methylpyrrolidine.

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (boc) group to prevent unwanted reactions during subsequent steps.

    Introduction of the Amino Group: The amino group is introduced at the third position through a series of reactions, including nucleophilic substitution and amination.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

cis-3-Amino-1-boc-2-methylpyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and boc groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

cis-3-Amino-1-boc-2-methylpyrrolidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of cis-3-Amino-1-boc-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the boc group provides steric protection and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

cis-3-Amino-1-boc-2-methylpyrrolidine can be compared with other similar compounds, such as:

    cis-3-Amino-2-methylpyrrolidine: Lacks the boc protecting group, making it more reactive.

    trans-3-Amino-1-boc-2-methylpyrrolidine: Has a different stereochemistry, leading to different biological activities.

    cis-3-Amino-1-boc-pyrrolidine: Lacks the methyl group, affecting its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl (2R,3R)-3-amino-2-methylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-8(11)5-6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBDQHQZEPPWBJ-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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